molecular formula C14H20N2O2 B13889530 Methyl 3-(4-piperazin-1-ylphenyl)propanoate

Methyl 3-(4-piperazin-1-ylphenyl)propanoate

Cat. No.: B13889530
M. Wt: 248.32 g/mol
InChI Key: XTDHHZBSRHPXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-piperazin-1-ylphenyl)propanoate is an organic compound with the molecular formula C14H20N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-piperazin-1-ylphenyl)propanoate typically involves the esterification of 3-(4-piperazin-1-ylphenyl)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-piperazin-1-ylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the piperazine ring.

Scientific Research Applications

Methyl 3-(4-piperazin-1-ylphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-(4-piperazin-1-ylphenyl)propanoate exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-methyl-1-piperazinyl)propanoate
  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • Methyl 3-(4-benzylpiperazin-1-yl)propanoate

Uniqueness

Methyl 3-(4-piperazin-1-ylphenyl)propanoate is unique due to the presence of the phenyl group attached to the piperazine ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other piperazine derivatives.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

methyl 3-(4-piperazin-1-ylphenyl)propanoate

InChI

InChI=1S/C14H20N2O2/c1-18-14(17)7-4-12-2-5-13(6-3-12)16-10-8-15-9-11-16/h2-3,5-6,15H,4,7-11H2,1H3

InChI Key

XTDHHZBSRHPXJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)N2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.